molecular formula C18H16N4 B12246750 6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12246750
M. Wt: 288.3 g/mol
InChI Key: VYUIXRFVOIZGPF-UHFFFAOYSA-N
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Description

6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with a cyano group and a phenyl group, as well as a pyridine ring substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-cyano-4-phenylpiperidine with 3-cyanopyridine under specific conditions. One common method involves heating the reactants in a solvent such as 1,4-dioxane, often in the presence of a base to facilitate the reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to the combination of the piperidine and pyridine rings, each substituted with a cyano group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

6-(4-cyano-4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4/c19-12-15-6-7-17(21-13-15)22-10-8-18(14-20,9-11-22)16-4-2-1-3-5-16/h1-7,13H,8-11H2

InChI Key

VYUIXRFVOIZGPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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